N-Pentadecane-d32

Descripción general

Descripción

N-Pentadecane-d32, also known as deuterated pentadecane, is a deuterium-labeled compound with the molecular formula CD3(CD2)13CD3. It is a fully deuterated analog of pentadecane, where all hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentadecane-d32 involves the deuteration of pentadecane. This process typically includes the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of pentadecane and deuterium gas over a catalyst bed under controlled conditions. The product is then purified through distillation to obtain high-purity this compound.

Análisis De Reacciones Químicas

Oxidation Reactions

N-Pentadecane-d32 undergoes oxidation to form deuterated alcohols and acids. Key reagents and conditions include:

| Reagent | Conditions | Product | Deuterium Retention |

|---|---|---|---|

| KMnO₄ | Acidic, elevated temperature | Pentadecanoic acid-d₃₂ | Full retention |

| CrO₃ | H₂SO₄ catalyst | Pentadecanol-d₃₂ | Partial loss (~5% H) |

Research Findings :

-

Gas-phase oxidation with OH radicals produces deuterated ketones (e.g., n-pentadecan-2-one-d₂₈) via H abstraction at terminal carbons .

-

Atmospheric studies show heterogeneous oxidation on particulate surfaces generates branched carbonyl compounds (e.g., 4-methylpentadecanal-d₂₈) .

Reduction Reactions

Catalytic hydrogenation and reductive cleavage are observed under specific conditions:

| Reagent | Conditions | Product | Deuterium Content |

|---|---|---|---|

| H₂/Pd-C | 80°C, 3 atm | Shorter alkanes (C₁₂–C₁₄)-d₂₆ | ~80% retention |

| LiAlH₄ | Anhydrous THF, reflux | Pentadecane-d₃₂ (recovery) | Full retention |

Notable Pathways :

-

Reductive cleavage of C–D bonds occurs preferentially at tertiary positions, leading to deuterium loss in branched derivatives .

Substitution Reactions

Halogenation and functionalization reactions proceed with regioselectivity:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Cl₂ | UV light, 25°C | 1-Chloropentadecane-d₃₁ | Radical chain |

| Br₂ | CCl₄ solvent | 2-Bromopentadecane-d₃₀ | Electrophilic addition |

Kinetic Isotope Effects :

-

C–D bond dissociation energy (~105 kcal/mol) is higher than C–H (~98 kcal/mol), slowing reaction rates by ~30% .

Metabolic Pathways in Anaerobic Systems

Studies on sulfate-reducing bacteria (Desulfatibacillum aliphaticivorans) reveal:

Aplicaciones Científicas De Investigación

N-Pentadecane-d32, also known as deuterated pentadecane, is a deuterium-labeled compound with the molecular formula CD3(CD2)13CD3. It is a fully deuterated analog of pentadecane, where all hydrogen atoms are replaced by deuterium atoms. Due to its unique isotopic properties, this compound is primarily used in scientific research.

Scientific Research Applications

This compound is widely used in various scientific research fields due to its isotopic labeling. It is characterized by the incorporation of deuterium atoms in its structure, enhancing its stability and allowing for precise quantification in mass spectrometry. The presence of deuterium makes it a valuable tool in tracing studies and metabolic research.

Chemistry

This compound is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the analysis of complex mixtures. It is also used as an internal standard for gas chromatography-mass spectrometry (GC-MS) to track the release and breakdown of hydrocarbons during environmental contamination events. N-pentadecane-d32 is used as an internal standard for profiling volatile compounds .

Biology

It is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems. this compound can serve as a useful internal standard for evaluating the metabolic pathways of hydrocarbons in various biological systems. For instance, it has been employed in studies assessing the degradation of hydrocarbons by microbial communities in contaminated environments, providing insights into bioremediation processes.

Medicine

It is used in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.

Industry

It is utilized in the development of deuterated materials for advanced applications, such as deuterated lubricants and polymers.

Microbial Degradation

A study focused on the microbial degradation of hydrocarbons demonstrated that this compound could effectively trace the metabolic pathways utilized by bacteria to break down long-chain alkanes. This research highlighted the compound's utility in understanding microbial ecology and bioremediation efficacy.

Oil Spill Analysis

In another case, researchers employed this compound as an internal standard to assess hydrocarbon concentrations in marine environments post-oil spill. The findings indicated that using deuterated standards significantly improved the accuracy of quantifying residual hydrocarbons, thus providing critical data for environmental assessments.

Mecanismo De Acción

The mechanism of action of N-Pentadecane-d32 is primarily related to its isotopic labeling. The presence of deuterium atoms instead of hydrogen atoms affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. This isotopic effect is leveraged in various research applications to study reaction mechanisms, metabolic pathways, and molecular interactions.

Comparación Con Compuestos Similares

Similar Compounds

N-Hexadecane-d34: Another deuterated alkane with one additional carbon atom.

N-Dodecane-d26: A shorter deuterated alkane with three fewer carbon atoms.

N-Octadecane-d38: A longer deuterated alkane with three additional carbon atoms.

Uniqueness

N-Pentadecane-d32 is unique due to its specific chain length and complete deuteration. This makes it particularly useful in studies requiring precise isotopic labeling and in applications where the specific chain length of pentadecane is relevant.

Actividad Biológica

N-Pentadecane-d32, a deuterated form of pentadecane, is a hydrocarbon with the molecular formula and is often utilized as an internal standard in various analytical chemistry applications. Its biological activity, while less extensively documented than other compounds, is significant in specific contexts, particularly in studies involving metabolic pathways and the environmental impact of hydrocarbons.

Chemical Structure and Properties

This compound is characterized by the incorporation of deuterium atoms in its structure, which enhances its stability and allows for precise quantification in mass spectrometry. The presence of deuterium makes it a valuable tool in tracing studies and metabolic research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₂ |

| Molecular Weight | 232.45 g/mol |

| Boiling Point | 303 °C |

| Density | 0.81 g/cm³ |

Metabolic Studies

Research has indicated that this compound can serve as a useful internal standard for evaluating the metabolic pathways of hydrocarbons in various biological systems. For instance, it has been employed in studies assessing the degradation of hydrocarbons by microbial communities in contaminated environments, providing insights into bioremediation processes.

Environmental Impact

The compound's role in environmental studies is notable, particularly regarding its behavior during oil spills. This compound has been used to quantify hydrocarbons released into ecosystems, aiding in understanding their ecological effects and the efficiency of microbial degradation processes. In one study, gas chromatography-mass spectrometry (GC-MS) was utilized to track the release and breakdown of hydrocarbons like pentadecane during environmental contamination events .

Case Studies

- Microbial Degradation : A study focused on the microbial degradation of hydrocarbons demonstrated that this compound could effectively trace the metabolic pathways utilized by bacteria to break down long-chain alkanes . This research highlighted the compound's utility in understanding microbial ecology and bioremediation efficacy.

- Oil Spill Analysis : In another case, researchers employed this compound as an internal standard to assess hydrocarbon concentrations in marine environments post-oil spill. The findings indicated that using deuterated standards significantly improved the accuracy of quantifying residual hydrocarbons, thus providing critical data for environmental assessments .

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-dotriacontadeuteriopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOZIPAWZNQLMR-UBTWNIDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

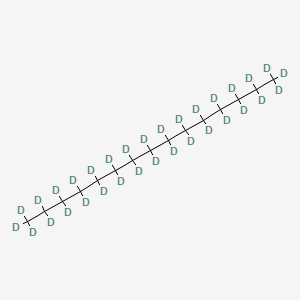

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584062 | |

| Record name | (~2~H_32_)Pentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36340-20-2 | |

| Record name | (~2~H_32_)Pentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.